

Comparative spectroscopic analysis of 3-Hydroxypropanamide and its isomers

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Compound of Interest

Compound Name: 3-Hydroxypropanamide

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A Comparative Spectroscopic Guide to 3-Hydroxypropanamide and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of **3-Hydroxypropanamide** and its structural isomers, 2-Hydroxypropanamide and N-methyl-2-hydroxyacetamide. The differentiation of these isomers is critical in various scientific disciplines, including drug development and quality control, where precise molecular identification is paramount. This document presents experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous identification.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for **3-Hydroxypropanamide** and its isomers.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])

Compound	Proton	Chemical Shift (δ)	Multiplicity	Coupling Constant (J)
3-Hydroxypropanamide	-CH ₂ -C=O	~2.4	Triplet	~6.5 Hz
	-CH ₂ -OH	~3.7	Triplet	~6.5 Hz
	-OH	Variable	Broad Singlet	-
	-NH ₂	Variable	Broad Singlet	-
2-Hydroxypropanamide	-CH ₃	~1.3	Doublet	~7.0 Hz
	-CH-OH	~4.2	Quartet	~7.0 Hz
	-OH	Variable	Broad Singlet	-
	-NH ₂	Variable	Broad Singlet	-
N-methyl-2-hydroxyacetamide	-N-CH ₃	~2.7	Doublet	~4.8 Hz
	-CH ₂ -OH	~4.0	Singlet	-
	-OH	Variable	Broad Singlet	-
	-NH-	Variable	Broad Singlet	-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

Compound	C=O	-CH(OH)- or -CH ₂ (OH)	-CH ₂ -C=O or -CH ₃	-N-CH ₃
3-Hydroxypropanamide	~175	~58	~38	-
2-Hydroxypropanamide	~177	~68	~21	-
N-methyl-2-hydroxyacetamide	~172	~62	-	~26

Table 3: IR Spectroscopic Data (Wavenumber [cm⁻¹])

Compound	O-H Stretch	N-H Stretch	C=O Stretch	C-N Stretch	C-O Stretch
3-Hydroxypropanamide	3200-3400 (broad)	~3350, ~3180	~1650	~1420	~1060
2-Hydroxypropanamide	3200-3400 (broad)	~3350, ~3180	~1660	~1420	~1130
N-methyl-2-hydroxyacetamide	3200-3400 (broad)	~3300	~1640	~1550	~1070

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Compound	Molecular Ion [M] ⁺	[M-NH ₂] ⁺	[M-H ₂ O] ⁺	[M-CONH ₂] ⁺	Other Key Fragments
3-Hydroxyprop anamide	89	73	71	45	44 ([CONH ₂] ⁺)
2-Hydroxyprop anamide	89	73	71	45	44 ([CONH ₂] ⁺), 43 ([CH ₃ CO] ⁺)
N-methyl-2- hydroxyaceta mide	89	73 (loss of NHCH ₃)	71	31 ([CH ₂ OH] ⁺)	58 ([M- CH ₂ OH] ⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The solution was then filtered into a 5 mm NMR tube.
- **¹H NMR Spectroscopy:** Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated for each spectrum.
- **¹³C NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds. Typically, 1024 scans were averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

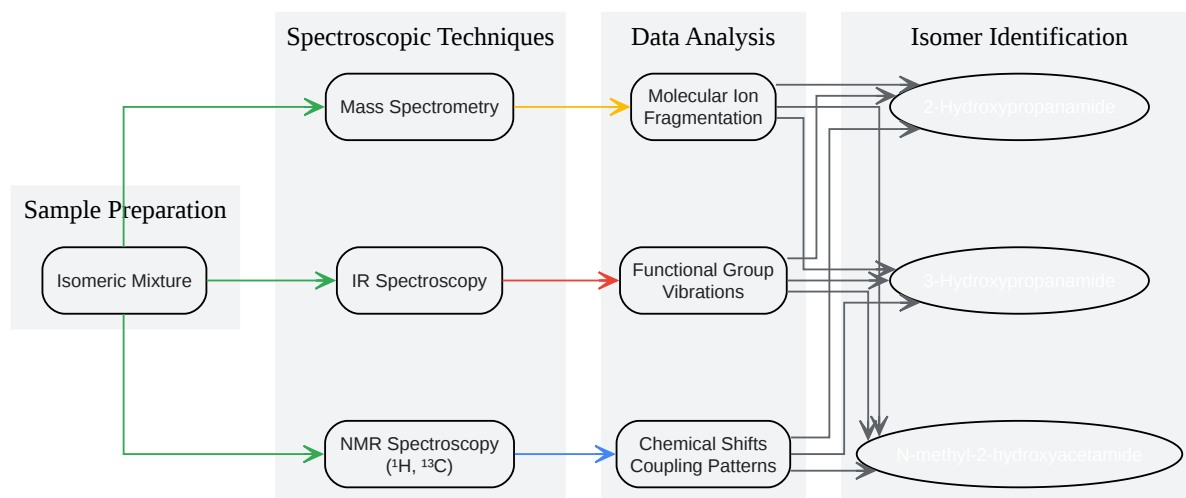
- **Sample Preparation:** For solid samples, a small amount of the compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between two sodium chloride (NaCl) plates.
- **Data Acquisition:** IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (for KBr pellets) or clean NaCl plates (for thin films) was recorded and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum was analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) was used for GC-MS, operating at 70 eV. Electrospray Ionization (ESI) in positive ion mode was employed for LC-MS.
- **Mass Analysis:** The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
- **Data Interpretation:** The mass spectrum was analyzed to identify the molecular ion peak and the characteristic fragmentation pattern of the compound.

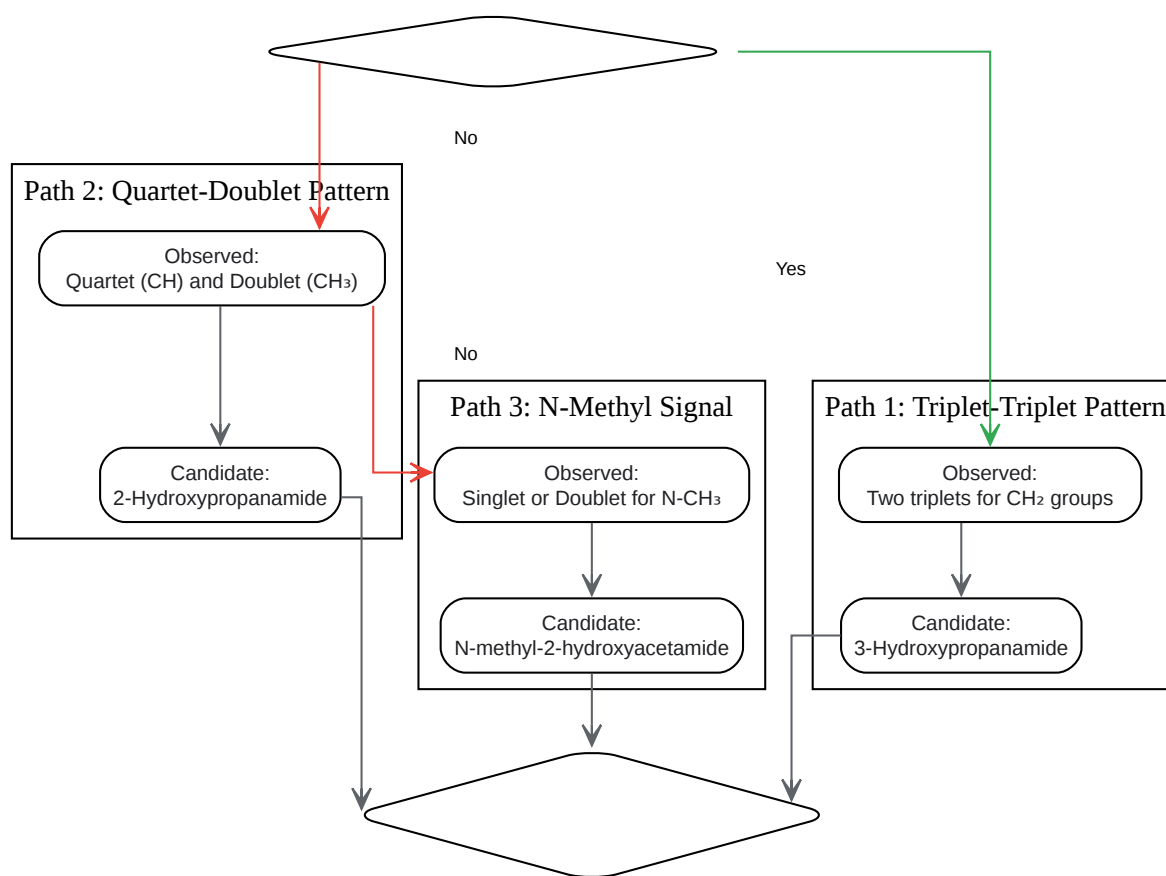
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic differentiation of **3-Hydroxypropanamide** and its isomers.



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Caption: Workflow for spectroscopic differentiation of isomers.



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Caption: Logic for distinguishing isomers via ^1H NMR.

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